molecular formula C17H17N5O4 B10959012 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B10959012
M. Wt: 355.3 g/mol
InChI Key: AGZHQPDVEDPQEF-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with nitro and methyl groups, an isoxazole ring, and a benzamide moiety

Preparation Methods

The synthesis of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE typically involves multi-step organic reactions The synthetic route often starts with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling to form the final productIndustrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles or nucleophiles. .

Scientific Research Applications

2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar compounds to 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE include other pyrazole and isoxazole derivatives. These compounds share structural similarities but may differ in their functional groups or substitution patterns. The uniqueness of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C17H17N5O4/c1-10-8-15(20-26-10)18-17(23)14-7-5-4-6-13(14)9-21-12(3)16(22(24)25)11(2)19-21/h4-8H,9H2,1-3H3,(H,18,20,23)

InChI Key

AGZHQPDVEDPQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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